molecular formula C15H20N4O2S B2937117 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-91-9

5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2937117
CAS No.: 863002-91-9
M. Wt: 320.41
InChI Key: ZIWLLLBLZSNUJO-UHFFFAOYSA-N
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Description

5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound of great interest due to its unique structure and potential applications in various fields. This compound features a pyrimido[4,5-d]pyrimidine core with sec-butylthio and cyclopropyl substituents, making it a fascinating subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic pathways:

  • Formation of the pyrimidine core: : Starting with simple pyrimidine derivatives, initial steps may include alkylation, cyclization, and functional group modifications to establish the core structure.

  • Introduction of the cyclopropyl group: : Cyclopropylation can be achieved via methods like the Simmons-Smith reaction or cyclopropanation using carbenes.

  • Introduction of the sec-butylthio group: : This is typically done through nucleophilic substitution reactions, where a sec-butylthiol reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial-scale production would follow optimized routes to ensure high yields and purity, with considerations for cost-effectiveness and scalability:

  • Batch vs. Continuous Processes: : Depending on the demand, the choice between batch and continuous processes is critical.

  • Catalysts and Reagents: : Selection of appropriate catalysts and reagents to enhance reaction efficiency and minimize by-products.

  • Purification: : Use of advanced purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or cyclopropyl moieties.

  • Reduction: : Reduction reactions may target the nitrogen functionalities within the pyrimidine core.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, given the multiple reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide under controlled conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are frequently employed.

  • Substitution: : Varied reagents like alkyl halides, thiols, and amines under basic or acidic conditions can be used.

Major Products Formed

Reactions yield a range of products depending on the reaction pathway:

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced pyrimidine derivatives.

  • Substitution: : Diverse substituted pyrimidine products.

Scientific Research Applications

Chemistry

  • Synthesis Studies: : Used as a model compound to develop new synthetic methodologies.

  • Catalysis: : Its structure makes it an intriguing candidate for studying catalytic transformations.

Biology

  • Biological Assays: : Investigated for potential bioactivity against various pathogens.

  • Molecular Probes: : Utilized in the development of molecular probes for studying biological processes.

Medicine

  • Pharmaceuticals: : Explored for its potential as a lead compound in drug discovery, particularly for antiviral and anticancer therapies.

  • Diagnostic Tools: : Incorporated into diagnostic assays to detect or quantify specific biomolecules.

Industry

  • Material Science:

Mechanism of Action

Molecular Targets

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their function.

Pathways Involved

Key pathways include:

  • Signal Transduction: : Modulating pathways involved in cellular signaling.

  • Metabolic Pathways: : Affecting pathways critical to cellular metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butylthio)pyrimidine derivatives: : Compounds with similar core structures but different substituents.

  • Cyclopropyl-substituted pyrimidines: : These offer insights into the unique properties conferred by the cyclopropyl group.

Uniqueness

What sets this compound apart is the combination of sec-butylthio and cyclopropyl groups, which impart distinctive chemical and biological properties, making it a valuable subject for ongoing research.

Properties

IUPAC Name

5-butan-2-ylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-5-8(2)22-13-10-12(16-11(17-13)9-6-7-9)18(3)15(21)19(4)14(10)20/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLLLBLZSNUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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